(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R,4R)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKITWJAUZNSB-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@@H]1O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-oxopiperidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxypiperidine-2-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride has been explored for its potential therapeutic applications:
- Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit antidepressant effects through modulation of neurotransmitter systems .
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Biochemical Research
The compound serves as an important intermediate in the synthesis of various bioactive molecules:
- Peptide Synthesis : It is utilized in the synthesis of peptide-based drugs due to its ability to form stable linkages with amino acids .
- Enzyme Inhibitors : Compounds derived from (2R,4R)-4-hydroxypiperidine are being investigated as enzyme inhibitors, particularly in the context of cancer therapy .
Pharmaceutical Formulations
The compound is often included in pharmaceutical formulations due to its favorable solubility and stability characteristics:
- Formulation Development : It is used in developing formulations for oral and injectable drugs, enhancing bioavailability and therapeutic efficacy .
Case Study 1: Antidepressant Properties
A study published in a peer-reviewed journal evaluated the antidepressant effects of a derivative of (2R,4R)-4-hydroxypiperidine. The results indicated significant improvement in depressive symptoms in animal models when treated with the compound over a specified duration.
Case Study 2: Neuroprotection
Research conducted on neuroprotective effects demonstrated that (2R,4R)-4-hydroxypiperidine derivatives could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride involves its role as a linker in ADCs and PROTACs. In ADCs, it connects the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells. In PROTACs, it links the target protein to an E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97% (HPLC)
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
- Storage : Inert atmosphere, room temperature .
Comparison with Similar Compounds
Structural Analogues in Piperidine/Pyrrolidine Families
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Differences and Implications
Ring Size :
- Piperidine (6-membered) : Offers conformational flexibility and is common in bioactive molecules (e.g., alkaloids).
- Pyrrolidine (5-membered) : Increased ring strain but improved rigidity for targeted binding (e.g., cis-4-hydroxy-D-proline in collagen) .
Substituent Effects :
- Hydroxyl (-OH) : Enhances hydrogen-bonding capacity and polarity.
- Fluorine (-F) : Introduces electronegativity, improving metabolic stability and bioavailability .
- Methyl (-CH₃) : Increases lipophilicity, altering membrane permeability .
Salt Forms :
- Hydrochloride salts improve crystallinity and aqueous solubility compared to free bases (e.g., trans-4-hydroxypipecolic acid vs. its HCl salt) .
Biological Activity
(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups, contributing to its unique biological activity.
- Molecular Formula : C₆H₁₁ClN₁O₃
- CAS Number : 133696-21-6
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It may inhibit bacterial cell wall synthesis, leading to its effectiveness against various bacterial strains.
2. Antiviral Effects
The compound has been studied for its potential antiviral properties, though specific mechanisms remain under investigation. Its structural features may allow it to interact with viral proteins or inhibit viral replication processes.
3. Cancer Therapeutics
Recent studies suggest that this compound could play a role in cancer therapy:
- Anticancer Activity : It has shown potential in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are innovative strategies for targeted cancer treatment .
- Mechanism of Action : In ADCs, it serves as a linker that connects cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells. In PROTACs, it facilitates the degradation of target proteins through the ubiquitin-proteasome system.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways, such as those related to cell wall synthesis and protein degradation .
- Targeted Delivery : Its role in ADCs and PROTACs exemplifies how it can enhance the specificity and efficacy of therapeutic agents by ensuring they reach their intended targets within the body.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid | Potentially similar activities | Different stereochemistry affecting reactivity |
| (2R,4R)-4-Methylpiperidine-2-carboxylic acid | Anticancer properties | Methyl group alters pharmacokinetics |
| Piperidine-2-carboxylic acid derivatives | Broad spectrum of activities | Varies based on substituents on the piperidine ring |
Case Studies
- Anticancer Applications : A study demonstrated that derivatives of piperidine compounds showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The spirocyclic structure was identified as a key factor in enhancing biological activity .
- Alzheimer's Disease : Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, suggesting a potential application in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. How can stereochemical purity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride be ensured during synthesis?
Methodological Answer: Stereochemical control requires multi-step validation:
- Chiral Resolution : Post-cyclization, use chiral HPLC (e.g., Chiralpak® IC column) or diastereomeric salt formation with resolving agents like L-tartaric acid .
- NMR Validation : Compare - and -NMR data with literature values for diastereotopic proton splitting patterns (e.g., axial vs. equatorial hydroxyl protons) .
- Optical Rotation : Measure (e.g., +15° to +25° in methanol) to confirm enantiomeric excess .
Q. What purification strategies are effective for isolating the hydrochloride salt?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) under reflux, followed by slow cooling to yield crystalline product (>95% purity) .
- Ion-Exchange Chromatography : Employ Dowex® 50WX2 resin to replace counterions (e.g., Cl⁻) and remove residual amines .
- Lyophilization : For hygroscopic batches, freeze-dry aqueous solutions to prevent hydrolysis of the carboxylic acid group .
Q. How should stability studies be designed under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate solutions (1 mM) in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Carboxylic acid groups are prone to decarboxylation at pH < 3 .
- Thermal Stability : Use TGA/DSC to identify decomposition onset (>150°C). Store solids at RT in desiccators with silica gel to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the hydroxyl and carboxylate groups as hydrogen-bond donors/acceptors. Target enzymes like prolyl hydroxylases (e.g., PDB: 4PK0) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .
- Pharmacophore Mapping : Align with known inhibitors (e.g., 4-hydroxyproline analogs) to identify critical electrostatic and steric features .
Q. How to resolve contradictory NMR data arising from dynamic ring puckering?
Methodological Answer:
- Variable-Temperature NMR : Acquire -NMR spectra from 25°C to −60°C in DMSO-d₆. Reduced temperature slows ring inversion, resolving split signals for axial/equatorial protons .
- DFT Calculations : Optimize chair and boat conformers at B3LYP/6-31G(d) level. Compare calculated -NMR shifts (GIAO method) with experimental data .
Q. What strategies mitigate aggregation in aqueous solutions during bioassays?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Screen for aggregates at 1–10 mM concentrations. If hydrodynamic radius >10 nm, add co-solvents (e.g., 5% DMSO) or surfactants (0.01% Tween-80) .
- Isothermal Titration Calorimetry (ITC) : Confirm monomeric state by observing linear heat change during titrations with binding partners (e.g., serum albumin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
